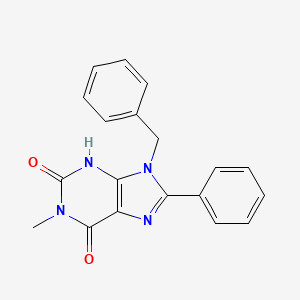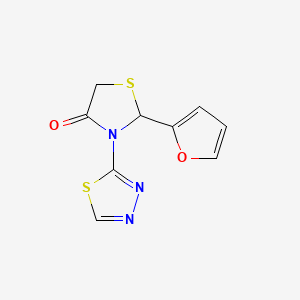![molecular formula C13H10N4O4 B13997910 [Bis(4-nitrophenyl)methylidene]hydrazine CAS No. 81652-52-0](/img/structure/B13997910.png)
[Bis(4-nitrophenyl)methylidene]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Bis(4-nitrophenyl)methylidene]hydrazine is an organic compound with the molecular formula C₁₃H₁₀N₄O₄ It is characterized by the presence of two nitrophenyl groups attached to a hydrazine moiety through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(4-nitrophenyl)methylidene]hydrazine typically involves the condensation reaction between 4-nitrobenzaldehyde and hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2C7H5NO3+N2H4⋅H2O→C13H10N4O4+2H2O
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents.
化学反応の分析
Types of Reactions
[Bis(4-nitrophenyl)methylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products
Oxidation: Conversion to dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
科学的研究の応用
[Bis(4-nitrophenyl)methylidene]hydrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of [Bis(4-nitrophenyl)methylidene]hydrazine involves its interaction with molecular targets through its nitrophenyl and hydrazine functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
[Bis(4-nitrophenyl)furan-2-yl]methylenehydrazine: Similar structure but with a furan ring.
[Bis(4-nitrophenyl)thiazol-2-yl]methylenehydrazine: Contains a thiazole ring instead of a methylene bridge.
Uniqueness
[Bis(4-nitrophenyl)methylidene]hydrazine is unique due to its specific combination of nitrophenyl groups and hydrazine moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.
特性
CAS番号 |
81652-52-0 |
|---|---|
分子式 |
C13H10N4O4 |
分子量 |
286.24 g/mol |
IUPAC名 |
bis(4-nitrophenyl)methylidenehydrazine |
InChI |
InChI=1S/C13H10N4O4/c14-15-13(9-1-5-11(6-2-9)16(18)19)10-3-7-12(8-4-10)17(20)21/h1-8H,14H2 |
InChIキー |
ZQZIBLSNZSJIDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=NN)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



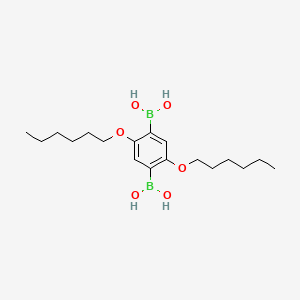
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)
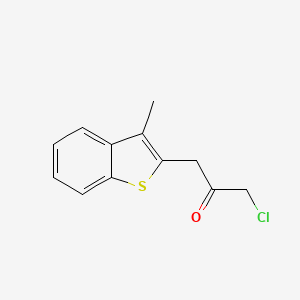
![1-[Ethyl(dimethyl)silyl]aziridine](/img/structure/B13997855.png)

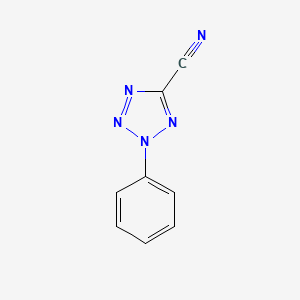
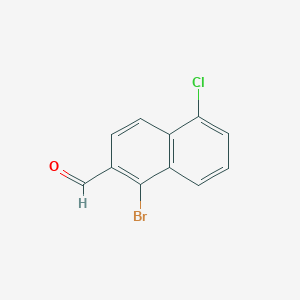
![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)
![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)
